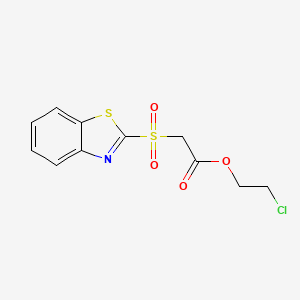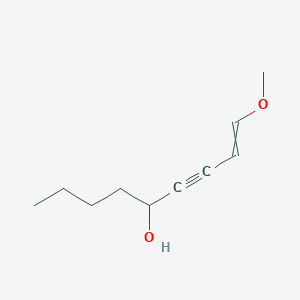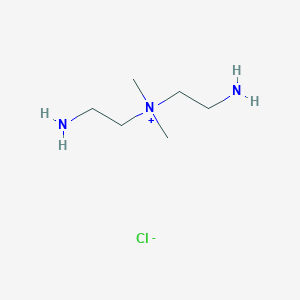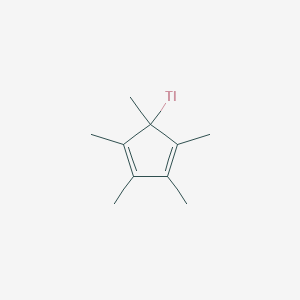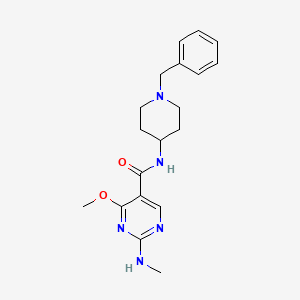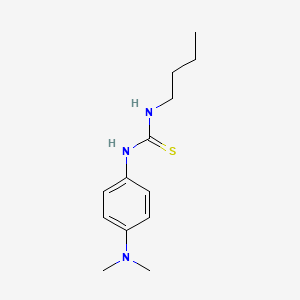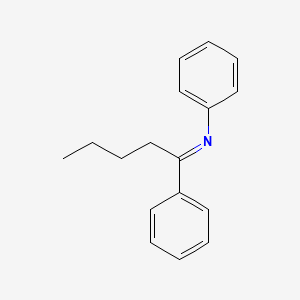
(Trifluorosilyl)methyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluorosilyl)methyl 4-bromobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-bromobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with a trifluorosilyl-containing reagent. One common method is the esterification of 4-bromobenzoic acid with (trifluorosilyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluorosilyl)methyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoate ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The trifluorosilyl group can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and (trifluorosilyl)methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-aminobenzoate, 4-thiolbenzoate, or 4-alkoxybenzoate can be formed.
Oxidation: Silanols or siloxanes are the major products.
Reduction: Silanes are typically formed.
Hydrolysis: 4-bromobenzoic acid and (trifluorosilyl)methanol are the primary products.
Wissenschaftliche Forschungsanwendungen
(Trifluorosilyl)methyl 4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties such as hydrophobicity and thermal stability.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of (Trifluorosilyl)methyl 4-bromobenzoate depends on its application. In organic synthesis, the trifluorosilyl group can act as a protecting group for hydroxyl or amino functionalities, preventing unwanted side reactions. In catalysis, the compound can coordinate with metal centers, facilitating the formation of reactive intermediates and promoting catalytic cycles. The molecular targets and pathways involved vary based on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Trimethylsilyl)methyl 4-bromobenzoate
- (Triethylsilyl)methyl 4-bromobenzoate
- (Triphenylsilyl)methyl 4-bromobenzoate
Comparison
Compared to its analogs, (Trifluorosilyl)methyl 4-bromobenzoate exhibits unique properties due to the presence of the trifluorosilyl group. The trifluorosilyl group imparts greater electron-withdrawing effects, enhancing the compound’s reactivity in certain chemical reactions. Additionally, the trifluorosilyl group increases the compound’s thermal and chemical stability, making it more suitable for high-temperature and harsh chemical environments.
Eigenschaften
CAS-Nummer |
76240-93-2 |
|---|---|
Molekularformel |
C8H6BrF3O2Si |
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
trifluorosilylmethyl 4-bromobenzoate |
InChI |
InChI=1S/C8H6BrF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI-Schlüssel |
JCMLZUBVFCJCFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

